2-羟基-5-(1H-四唑-1-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

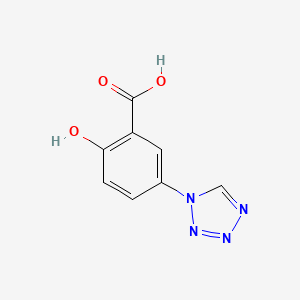

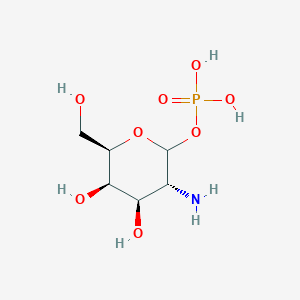

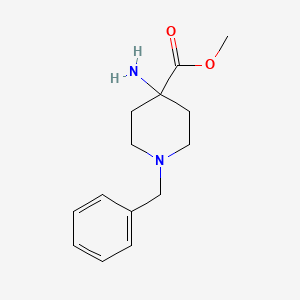

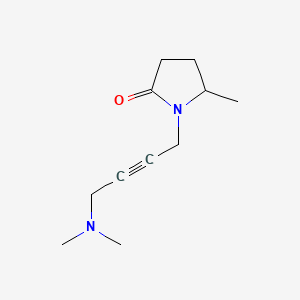

“2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid” is a chemical compound with the CAS Number: 339310-80-4. It has a molecular weight of 206.16 and its IUPAC name is 2-hydroxy-5-(1H-tetraazol-1-yl)benzoic acid .

Molecular Structure Analysis

The InChI code for “2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid” is 1S/C8H6N4O3/c13-7-2-1-5(3-6(7)8(14)15)12-4-9-10-11-12/h1-4,13H,(H,14,15) . This indicates that the molecule consists of 8 carbon atoms, 6 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms .科学研究应用

Pharmaceutical Intermediates

Tetrazole derivatives, including compounds like 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid, are important raw materials in the synthesis of various antibiotic drugs. They are widely used as pharmaceutical intermediates due to their excellent coordination properties, which can enhance the efficacy of antibiotics .

Energetic Materials Synthesis

Compounds containing tetrazole groups are known for their high nitrogen content, which contributes to excellent thermal stability and acceptable impact and friction sensitivities. These properties make them suitable precursors for nitrogen-rich energetic salts, which have applications in explosives and propellants .

Oligonucleotide Synthesis

Tetrazoles like 1H-tetrazole are commonly used as acidic activators in the oligonucleotide synthesis process. This suggests that derivatives such as 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid could potentially play a role in the synthesis of oligonucleotides for genetic research and therapeutic applications .

Medicinal Chemistry

The tetrazole moiety is significant in medicinal chemistry due to its bioisosterism with carboxylic acid groups. This allows tetrazole-containing compounds to mimic the biological activity of carboxylic acids, making them valuable in drug design for a variety of therapeutic areas .

Eco-Friendly Synthesis Approaches

Tetrazole derivatives can be synthesized using eco-friendly approaches, such as water as a solvent and moderate conditions. This makes them attractive for sustainable chemistry practices and could be applied to the synthesis of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid as well .

Explosives and Propellants

The synthesis and characterization of energetic materials that contain tetrazole units have led to the development of new primary and secondary explosives. Derivatives like 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid may contribute to this field by providing new options for explosive materials with specific properties .

安全和危害

未来方向

The future directions for “2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid” could involve further studies on its synthesis, chemical reactions, and biological activities. It could also be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

作用机制

Target of Action

It is known that the compound has been used for proteomics research , suggesting that it may interact with proteins or other biological molecules.

Mode of Action

It is known that the compound forms hydrogen bonds with amino acids in their active pockets , which could influence the function of these proteins.

Biochemical Pathways

The compound’s ability to form hydrogen bonds with amino acids suggests that it may influence protein function and potentially affect various biochemical pathways .

Result of Action

Some synthesized compounds that are similar have shown significant cytotoxic effects , suggesting that 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid may also have cytotoxic properties.

属性

IUPAC Name |

2-hydroxy-5-(tetrazol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O3/c13-7-2-1-5(3-6(7)8(14)15)12-4-9-10-11-12/h1-4,13H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGDTZSHJQPPKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=N2)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389682 |

Source

|

| Record name | 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid | |

CAS RN |

339310-80-4 |

Source

|

| Record name | 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid](/img/structure/B1335029.png)